Dabigatran Impurity 13
Description
Significance of Impurity Profiling in Pharmaceutical Drug Development
Impurity profiling is a cornerstone of modern pharmaceutical science and is mandated by regulatory agencies worldwide, including the FDA and EMA. pharmaffiliates.combiomedres.us It involves the identification, quantification, and characterization of impurities present in an API and the final drug product. veeprho.com This systematic process is crucial for several reasons:
Patient Safety: The presence of impurities, even at trace levels, can pose significant health risks, as some may be toxic, carcinogenic, or cause other adverse effects. veeprho.combiomedres.us
Drug Efficacy and Stability: Impurities can potentially alter the chemical and physical properties of the API, affecting its stability, bioavailability, and ultimately, its therapeutic effectiveness. globalpharmatek.comresearchgate.net
Regulatory Compliance: Comprehensive impurity profiling data is a mandatory component of new drug applications submitted to regulatory authorities. pharmaffiliates.comglobalpharmatek.com Adherence to guidelines, such as those from the International Council for Harmonisation (ICH), is essential for drug approval. pharmaffiliates.com
Process Optimization: Understanding how and when impurities are formed allows for the optimization of the manufacturing process to minimize their presence. globalpharmatek.com
Overview of Dabigatran (B194492) Etexilate as an Active Pharmaceutical Ingredient (API)
Dabigatran etexilate, available as dabigatran etexilate mesylate, is an oral anticoagulant and a direct thrombin inhibitor. nih.govfda.govderpharmachemica.com It is a prodrug, meaning it is converted in the body to its active form, dabigatran. fda.govdrugbank.com Dabigatran works by directly and reversibly inhibiting thrombin, a key enzyme in the blood coagulation cascade, thereby preventing the formation of blood clots. drugbank.comeuropa.eu
The drug is prescribed for several indications, including reducing the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation, treating deep vein thrombosis (DVT) and pulmonary embolism (PE), and preventing DVT and PE in patients who have undergone hip replacement surgery. nih.gov Dabigatran etexilate is formulated as capsules containing the active ingredient along with various excipients. nih.goveuropa.eu
Rationale for the Academic Research Focus on Dabigatran Impurity 13
The focus of academic and industrial research on specific impurities like this compound stems from the stringent requirements for drug purity and safety. The synthesis of a complex molecule like dabigatran etexilate can lead to the formation of various process-related impurities and degradation products. derpharmachemica.comresearchgate.net
The identification and characterization of each significant impurity are critical for several reasons:
Understanding Formation Pathways: Research into impurities helps to elucidate the chemical reactions that lead to their formation during the manufacturing process or upon storage. researchgate.net This knowledge is instrumental in developing control strategies to minimize their levels in the final product.
Reference Standards: The synthesis and isolation of pure impurity standards are necessary for the development and validation of analytical methods used to detect and quantify them in the API and finished drug product. researchgate.net
Toxicological Assessment: Isolated impurities are used in toxicological studies to assess their potential health risks. This is a critical step in setting acceptable limits for their presence in the final drug product.
Structure
2D Structure
Properties
IUPAC Name |
3-[[2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N6O6/c1-3-4-5-8-19-44-32(43)36-30(41)22-10-13-24(14-11-22)34-21-28-35-25-20-23(12-15-26(25)37(28)2)31(42)38(18-16-29(39)40)27-9-6-7-17-33-27/h6-7,9-15,17,20,34H,3-5,8,16,18-19,21H2,1-2H3,(H,39,40)(H,36,41,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSMJNALQPNLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408238-37-8 | |
| Record name | N-((2-(((4-((((Hexyloxy)carbonyl)amino)carbonyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1408238378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((2-(((4-((((HEXYLOXY)CARBONYL)AMINO)CARBONYL)PHENYL)AMINO)METHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL)CARBONYL)-N-2-PYRIDINYL-.BETA.-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C89S36UVN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Pathways and Origins of Dabigatran Impurity 13
Process-Related Impurity Formation Mechanisms during Dabigatran (B194492) Synthesis
The formation of Dabigatran Impurity 13 as a process-related impurity can be attributed to several factors inherent in the multi-step synthesis of dabigatran etexilate. These factors include the purity of starting materials, the generation of intermediate by-products, and the presence of unreacted reagents and ligands.
Role of Starting Materials in this compound Formation
The synthesis of dabigatran etexilate involves the condensation of key starting materials. While specific starting materials leading directly to this compound are not explicitly detailed in the available literature, it is a well-established principle in pharmaceutical manufacturing that the purity of starting materials is paramount. Impurities present in the initial raw materials can be carried through the synthetic sequence and incorporated into the final active pharmaceutical ingredient (API). For example, the synthesis of dabigatran etexilate often starts from precursors like 2-[(4-cyanophenyl)amino]acetic acid and N-[3-amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine ethyl ester. researchgate.net If analogs of these starting materials with modified functional groups are present, they could lead to the formation of corresponding impurities.
Intermediate By-products Contributing to this compound
The complex synthesis of dabigatran etexilate involves several key intermediates. lookchem.com During the formation and subsequent reactions of these intermediates, side reactions can occur, leading to the generation of by-products that are structurally related to the desired compound. This compound could potentially arise from a side reaction involving a key intermediate. For instance, during the formation of the benzimidazole (B57391) core of dabigatran, incomplete or alternative cyclization pathways could theoretically produce related structures that, after subsequent reaction steps, yield the impurity.
Degradation-Related Impurity Formation Mechanisms for this compound
Dabigatran etexilate is known to be susceptible to degradation, particularly through hydrolysis. rsc.orgeuropa.eu This degradation can occur under various conditions and is a significant pathway for the formation of certain impurities.
Hydrolytic Degradation Pathways Leading to this compound
Hydrolysis is a primary degradation pathway for dabigatran etexilate, given the presence of ester and amide functional groups in its structure. tandfonline.comresearchgate.net The molecule can undergo hydrolysis at different sites, leading to a variety of degradation products. rsc.orgtandfonline.comresearchgate.net
Acid-Catalyzed Hydrolysis
Dabigatran etexilate is particularly susceptible to hydrolysis under acidic conditions. europa.eu The structure of this compound, which features a propanoic acid group instead of the ethyl propanoate ester found in the parent drug, strongly suggests its formation via the hydrolysis of this ester linkage. vulcanchem.comchemicea.comchemscene.comveeprho.com This reaction is a classic example of acid-catalyzed ester hydrolysis.
In the presence of acid and water, the carbonyl oxygen of the ethyl ester in dabigatran etexilate is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. This is followed by a proton transfer and the elimination of ethanol, resulting in the formation of the carboxylic acid, which is this compound. Studies on the degradation of dabigatran etexilate have confirmed that hydrolysis of the ethyl ester is a key degradation pathway. tandfonline.comresearchgate.net
Table 1: Key Chemical Compounds
| Compound Name | Structure |
| Dabigatran Etexilate | |
| This compound | |
| 2-[(4-cyanophenyl)amino]acetic acid | |
| N-[3-amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine ethyl ester | |
| n-Hexyl chloroformate |
Table 2: Summary of Formation Pathways for this compound
| Formation Pathway | Type | Description |
| Hydrolysis of Ethyl Ester | Degradation | Acid-catalyzed hydrolysis of the ethyl propanoate ester of dabigatran etexilate to the corresponding carboxylic acid. tandfonline.comresearchgate.net |
| Carryover from Starting Materials | Process-Related | Hypothetical formation from impure starting materials containing analogs of the primary reactants. |
| Intermediate By-product Formation | Process-Related | Potential formation from side reactions during the synthesis of key intermediates in the dabigatran synthesis pathway. |
| Unreacted Reagents/Ligands | Process-Related | Possible formation due to unintended reactions of reagents or their impurities with intermediates. |
Base-Catalyzed Hydrolysis
Forced degradation studies of dabigatran etexilate under basic conditions, such as in the presence of 1N sodium hydroxide, demonstrate significant degradation of the parent molecule. tsijournals.comscirp.orgscirp.org The primary degradation products identified under these conditions are typically results of the cleavage of ester and amide bonds. researchgate.net Research has shown that basic hydrolysis leads to the formation of impurities such as Dabigatran Etexilate Acid (Impurity E) and other degradants, which have been isolated and characterized. scirp.orgresearchgate.net
However, the available scientific literature does not indicate that this compound (N-Nitroso-Dabigatran) is a product of base-catalyzed hydrolysis. The mechanism for nitrosamine (B1359907) formation requires the presence of a nitrosating agent, a reaction not characteristic of base-induced degradation pathways for this molecule. fda.gov
Neutral Hydrolysis
Dabigatran etexilate is highly susceptible to hydrolysis, a degradation process that can occur even under neutral pH conditions, particularly in the presence of moisture and at elevated temperatures. scirp.orgscirp.orgeuropa.eu Studies have identified that neutral hydrolysis is a major degradation pathway, leading to the formation of a significant, but distinct, unknown impurity. scirp.orgscirp.orgderpharmachemica.com This process primarily involves the hydrolytic cleavage of the prodrug's ester groups. researchgate.neteuropa.eu There is no scientific evidence to suggest that this compound is formed as a direct result of neutral hydrolysis.
Oxidative Degradation Mechanisms Forming this compound
The formation of this compound is fundamentally an oxidative process involving the nitrosation of the secondary amine functional group within the dabigatran structure. qvents.ineuropa.eumolsyns.com This reaction is not caused by general oxidative stress (e.g., exposure to hydrogen peroxide, which leads to other impurities like Impurity F) but by a specific reaction with a nitrosating agent, such as nitrous acid. fda.govderpharmachemica.com
The primary risk factor for the formation of N-Nitroso-Dabigatran is the presence of residual nitrite (B80452) impurities in the various excipients used in the drug product formulation. qvents.ineuropa.eu These nitrites, under appropriate conditions which can be present during manufacturing or storage, can react with the secondary amine moiety of dabigatran to form the N-nitroso impurity. qvents.ineuropa.eu Regulatory bodies have highlighted the potential risk of nitrosamine formation in drug products containing active substances with a vulnerable secondary alkylarylamine structure, like dabigatran. europa.euaifa.gov.it
Table 1: Factors in Oxidative Formation of this compound
| Factor | Description | Reference |
|---|---|---|
| Substrate | Dabigatran molecule containing a secondary amine functional group. | qvents.ineuropa.eu |
| Nitrosating Agent | Nitrous acid, typically formed from nitrite impurities present in excipients. | fda.govqvents.ineuropa.eu |
| Conditions | Can occur during drug product manufacturing or during storage over the product's shelf life. | qvents.ineuropa.eu |
Thermal Degradation Routes to this compound
Forced degradation studies involving thermal stress have been conducted on dabigatran etexilate. In its solid state, the drug is relatively stable, with minimal degradation observed even at temperatures of 70-80°C over short durations. tsijournals.comeuropa.eu In solution, thermal stress accelerates degradation, leading to the formation of specific degradation products. scielo.brresearchgate.net However, studies characterizing the products of thermal degradation have not identified this compound as a resulting compound. The degradation observed is primarily attributed to the acceleration of hydrolytic pathways. scielo.brresearchgate.net
Photolytic Degradation Pathways Inducing this compound
Dabigatran etexilate has been shown to be largely stable under photolytic stress in the solid state. europa.eu Studies conducted according to ICH guidelines on photostability reveal no significant formation of degradation products upon exposure to light. tsijournals.comeuropa.eufass.se While some minor increase in total impurities has been reported, photolysis is not considered a major degradation pathway for this molecule. fass.sersc.org Consequently, there is no evidence to suggest that this compound is formed through photolytic degradation.
Humidity-Induced Formation of this compound
Humidity is a critical factor in the stability of dabigatran etexilate. The drug is highly sensitive to moisture, which markedly accelerates its degradation via hydrolysis. europa.eunih.govresearchgate.netnih.gov This high sensitivity is the primary reason for the stringent packaging requirements for the final drug product. fda.gov
While humidity's primary role is to facilitate hydrolytic cleavage, its presence is also a crucial condition for the reactions that form N-nitroso impurities during storage. aifa.gov.it The presence of moisture can enable the chemical interaction between the dabigatran active substance and nitrite impurities within the solid dosage form, leading to the generation of this compound over the product's shelf life. qvents.ineuropa.eu
Excipient and Packaging Interactions in this compound Generation
The generation of this compound is intrinsically linked to interactions between the active pharmaceutical ingredient and the excipients within the final drug product. The European Medicines Agency (EMA) and other regulatory bodies have noted that there is a potential risk for the formation of nitrosamine impurities when an active substance contains a secondary amine, as dabigatran does. europa.eueuropa.eu
The most probable pathway is the reaction with trace amounts of nitrite impurities found in commonly used pharmaceutical excipients. qvents.in Although the synthesis route of dabigatran itself may not involve nitrites, the risk of nitrosamine formation can arise during the drug product's manufacturing or, more commonly, during its shelf-life storage. qvents.ineuropa.eu Confirmatory testing of finished product batches has detected the presence of N-nitroso-dabigatran, leading to the inclusion of specific limits for this impurity in product specifications. europa.eu
Packaging plays a critical, albeit indirect, role. To mitigate the risk of degradation—primarily hydrolysis—dabigatran capsules are packaged in materials that protect them from moisture. nih.govfda.gov This includes bottles with desiccant-containing caps (B75204) and individual blister packs that act as a barrier to humidity. nih.govfda.govgoogle.com By controlling the moisture content within the product's microenvironment, the packaging helps to limit the degradation of dabigatran. This control of humidity is also vital in minimizing the potential for the chemical reactions between the drug and excipient-borne nitrites that lead to the formation of this compound. aifa.gov.it
Table 2: Summary of Degradation Pathways and this compound Formation
| Degradation Pathway | Formation of this compound Reported | Primary Degradation Products | Reference |
|---|---|---|---|
| Base-Catalyzed Hydrolysis | No | Dabigatran Etexilate Acid (Impurity E), other hydrolytic products | scirp.orgresearchgate.net |
| Neutral Hydrolysis | No | Unidentified major degradant (RRT ~1.2), other hydrolytic products | scirp.orgscirp.org |
| Oxidative Degradation | Yes (via Nitrosation) | N-Nitroso-Dabigatran | qvents.ineuropa.eu |
| Thermal Degradation | No | DP-01, DP-02, other hydrolytic products | scielo.brresearchgate.net |
| Photolytic Degradation | No | Not a significant pathway | europa.eursc.org |
| Humidity-Induced Degradation | Yes (as a facilitating condition) | Hydrolytic products; facilitates N-Nitroso-Dabigatran formation | europa.euqvents.inaifa.gov.it |
| Excipient/Packaging Interaction | Yes (Primary Cause) | N-Nitroso-Dabigatran from nitrite impurities in excipients | qvents.ineuropa.eueuropa.eu |
Role of Pharmaceutical Excipients in Impurity Formation
Pharmaceutical excipients are inactive substances used as carriers for the active ingredient of a medication. While intended to be inert, excipients can sometimes interact with the API, leading to the formation of degradation products. In the case of dabigatran etexilate, the formulation includes a tartaric acid core, which creates an acidic microenvironment to enhance the drug's dissolution and absorption. medicinesinformation.co.nz
Forced degradation studies, which subject the drug to harsh conditions like strong acids, bases, and oxidizing agents, help to predict potential interactions. Studies have shown that dabigatran etexilate is susceptible to hydrolysis, particularly in acidic and basic conditions. researchgate.netscirp.orgresearchgate.netresearchgate.netscirp.org One of the major degradation pathways for dabigatran etexilate is hydrolysis, which can be influenced by the presence of acidic or basic excipients. researchgate.netscirp.org While specific studies detailing the direct role of excipients in the formation of this compound are not prevalent in publicly available literature, the general susceptibility of dabigatran to hydrolysis suggests that interactions with acidic or basic excipients could be a contributing factor.
Influence of Packaging Materials on this compound Levels
The packaging of a drug product plays a vital role in protecting it from environmental factors such as moisture, light, and air. For dabigatran etexilate, which is known to be highly sensitive to moisture, the choice of packaging is critical to maintaining its stability. medicinesinformation.co.nzeuropa.eufda.gov The drug is typically supplied in blister packs or bottles containing a desiccant to minimize exposure to humidity. fda.gov
Studies have demonstrated that storing dabigatran etexilate outside of its original packaging can lead to increased degradation. medicinesinformation.co.nznih.govresearchgate.net When repackaged into compliance aids and exposed to high temperatures (30 °C) and high humidity (75% relative humidity), the degradation of dabigatran etexilate is accelerated. medicinesinformation.co.nz While these studies focus on the degradation of the parent drug, it is plausible that the formation of specific impurities, including this compound, would also be influenced by the packaging's ability to protect the drug from moisture. A study on the stability of dabigatran etexilate in various packaging types showed that the drug remained more stable in the manufacturer's original blister pack compared to other unit-dose or community pharmacy blister packs over a 120-day period. nih.gov
Below is a table summarizing the stability of dabigatran etexilate in different packaging formats over 120 days at room temperature.
| Packaging Type | Mean Concentration (% of Original) |
| Manufacturer's Original Blister Pack | 100.4% |
| Unit-Dose Packaging | 98.7% |
| Community Pharmacy Blister Packs | 98.0% |
This table is based on data from a study on the stability of dabigatran etexilate 110 mg capsules. nih.gov
Environmental Factors Influencing this compound Formation
Environmental factors, primarily temperature, humidity, and light, can significantly impact the stability of a drug and promote the formation of impurities.
Temperature and Humidity: Dabigatran etexilate is known to be sensitive to both heat and moisture. medicinesinformation.co.nzeuropa.euscielo.br The degradation of the drug is markedly accelerated in the presence of moisture. europa.eu Stress testing has shown that dabigatran etexilate undergoes considerable hydrolytic degradation in aqueous solutions at elevated temperatures (40°C). europa.eu One study investigating thermal degradation in solution at 60°C demonstrated a first-order degradation kinetic, with a t90 (the time for 10% of the drug to degrade) of 37.49 minutes. scielo.br Forced degradation studies under conditions of high humidity also show significant impurity formation. scirp.org
The following table presents data from a forced degradation study, indicating the extent of degradation under various stress conditions.
| Stress Condition | Duration | % Degradation |
| 1 N HCl | 2 hours at 60°C | Significant |
| 1 N NaOH | 15 minutes at 60°C | Significant |
| Neutral (Water) | 3 hours at 75°C | Significant |
| 3% H2O2 | 2 hours at 75°C | Significant |
This table is a qualitative summary based on findings from forced degradation studies. scirp.org
Light: In its solid state, dabigatran etexilate is not considered to be sensitive to light irradiation. europa.eugeneesmiddeleninformatiebank.nl Photostability studies have shown that the finished product is not sensitive to light. geneesmiddeleninformatiebank.nl Therefore, light is not expected to be a significant factor in the formation of this compound under normal storage conditions.
Analytical Methodologies for the Characterization and Quantification of Dabigatran Impurity 13
Chromatographic Separation Techniques for Dabigatran (B194492) Impurity 13
Chromatographic techniques are the cornerstone of pharmaceutical analysis for impurity profiling due to their high resolving power. vulcanchem.com For Dabigatran Impurity 13, as with other related substances of dabigatran, liquid chromatography is the most widely applied technique. The inherent structural similarities between the API and its impurities necessitate the development of highly selective and sensitive methods to ensure accurate quantification. vulcanchem.com
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for this compound
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of dabigatran and its impurities. wjpmr.com The development of a stability-indicating HPLC method capable of resolving this compound from the parent drug and other related substances is a primary objective in quality control.
The choice of stationary phase is critical for achieving the desired separation. Reversed-phase HPLC is the most common approach for dabigatran and its impurities. Octadecylsilane (ODS) bonded silica (B1680970) columns, also known as C18 columns, are widely used. The selection of a specific C18 column can significantly impact the resolution of closely eluting impurities. Factors such as particle size, pore size, and end-capping of the stationary phase are key considerations. For instance, columns with a smaller particle size (e.g., 5 µm or less) generally provide higher efficiency and better resolution.
Several studies on dabigatran impurities have utilized various C18 columns, which would be suitable starting points for optimizing the separation of this compound.
Table 1: Examples of Stationary Phases Used in Dabigatran Impurity Analysis
| Stationary Phase | Dimensions | Particle Size |
| Inertsil ODS-3V | 150 mm x 4.6 mm | 5 µm |
| Shim-pack XR-ODS II | 100 mm x 3.0 mm | 2.2 µm |
| Poroshell 120 EC C-18 | 150 mm x 4.6 mm | 2.7 µm |
This table presents examples of stationary phases that have been successfully used for the separation of dabigatran and its impurities, and would be applicable for the analysis of this compound.
The mobile phase composition, particularly its pH and the type of organic modifier, plays a pivotal role in the retention and selectivity of ionizable compounds like dabigatran and its impurities. The pH of the mobile phase buffer should be carefully controlled to ensure consistent retention times and peak shapes. Since dabigatran has multiple pKa values, slight changes in pH can significantly alter the ionization state of both the API and its impurities, thereby affecting their retention behavior.
Ammonium (B1175870) formate (B1220265) and phosphate (B84403) buffers are commonly used in the mobile phase. The pH is often adjusted to be in the acidic range to ensure good peak shape and retention on reversed-phase columns. The selection of a volatile buffer like ammonium formate is particularly advantageous when the HPLC system is coupled with a mass spectrometer (LC-MS) for impurity identification. researchgate.net
The organic modifier, typically acetonitrile (B52724) or methanol (B129727), is used to control the elution strength of the mobile phase. The choice between acetonitrile and methanol can influence the selectivity of the separation, and a systematic evaluation of both solvents is often part of method development.
Due to the presence of multiple impurities with a wide range of polarities in dabigatran samples, a gradient elution program is generally necessary. Isocratic elution, where the mobile phase composition remains constant, is often insufficient to resolve all impurities from the main component and from each other within a reasonable analysis time.
A gradient program involves changing the proportion of the organic modifier in the mobile phase during the chromatographic run. This allows for the elution of weakly retained impurities early in the run, while providing sufficient elution strength to elute strongly retained impurities later. The gradient profile, including the initial and final mobile phase compositions, the rate of change, and any isocratic holds, must be carefully optimized to achieve the desired resolution for all impurities, including this compound. The use of Quality by Design (QbD) principles can aid in systematically optimizing these gradient parameters.
Table 2: Example of a Gradient Elution Program for Dabigatran Impurity Analysis
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) |
| 0.01 | 85 | 15 |
| 15 | 60 | 40 |
| 40 | 30 | 70 |
| 42 | 85 | 15 |
| 50 | 85 | 15 |
This table provides a representative gradient elution profile used for the separation of dabigatran and its related substances. Such a gradient would be a starting point for ensuring the effective separation of this compound.
Mobile Phase Composition and pH Optimization
Ultra-High-Performance Liquid Chromatography (UHPLC) Applications for this compound
Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with sub-2 µm particles, which allows for faster analysis times and improved resolution compared to traditional HPLC. The principles of method development for UHPLC are similar to those for HPLC, but the instrumentation is designed to operate at much higher pressures.
The application of UHPLC for the analysis of dabigatran and its impurities offers significant advantages in terms of speed and efficiency, which is particularly beneficial for high-throughput screening in a quality control environment. The reduced analysis time also leads to lower solvent consumption, making it a more environmentally friendly technique. The development of a UHPLC method for this compound would follow similar optimization strategies for stationary phase, mobile phase, and gradient elution as described for HPLC, but with the benefit of enhanced performance.
Supercritical Fluid Chromatography (SFC) as an Alternative Separation Method
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC is often considered a "green" alternative to normal-phase HPLC due to the reduced use of organic solvents. It can offer different selectivity compared to reversed-phase HPLC, which can be advantageous for separating closely related impurities.
While less common than HPLC, SFC has been shown to be effective for the separation of degradation products of dabigatran. In a study on the hydrolytic degradation of dabigatran etexilate mesylate, SFC was used to separate the resulting degradants. This demonstrates the potential of SFC as a viable alternative or complementary technique for the analysis of this compound, especially in cases where co-elution is observed in HPLC methods. The development of an SFC method would involve optimizing parameters such as the composition of the supercritical fluid (often modified with a small amount of an organic solvent like methanol), the column temperature, and the back pressure.
Spectroscopic and Spectrometric Characterization of this compound
The definitive identification and structural elucidation of pharmaceutical impurities are critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs). In the case of Dabigatran, a direct thrombin inhibitor, the characterization of its related substances, such as this compound, relies on a suite of advanced analytical techniques. vulcanchem.com Spectroscopic and spectrometric methods are indispensable in this regard, providing detailed information about the molecular structure and composition of these trace-level compounds.
Mass Spectrometry (MS) for Molecular Information and Fragmentation
Mass spectrometry (MS) is a cornerstone technique in the analysis of pharmaceutical impurities due to its high sensitivity and ability to provide molecular weight and structural information. daicelpharmastandards.com Coupled with liquid chromatography (LC), LC-MS has been extensively used for the impurity profiling of Dabigatran and its dosage forms. vulcanchem.comactascientific.com
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and large molecules like Dabigatran and its impurities. It allows for the determination of the molecular weight of the analyte with high precision. For this compound, ESI-MS analysis provides the molecular weight, which is a fundamental piece of data for its identification. vulcanchem.com The IUPAC name for this compound is N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]carbonyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine. vulcanchem.com
| Parameter | Value |
|---|---|
| Molecular Formula | C32H36N6O6 |
| Molecular Weight | 600.66 |
The table above summarizes the molecular information for this compound as determined by mass spectrometric analysis. vulcanchem.com
Tandem Mass Spectrometry (MS/MS) is a powerful tool for the structural elucidation of unknown compounds. By selecting a precursor ion and subjecting it to fragmentation, MS/MS provides a fragmentation pattern that acts as a "fingerprint" for the molecule's structure. While specific fragmentation data for this compound is not detailed in the provided search results, the general approach involves using techniques like multi-reaction monitoring (MRM) to enhance selectivity and sensitivity, which is crucial for distinguishing and quantifying impurities in complex matrices. rsc.orgnih.gov The fragmentation patterns of dabigatran itself, which involves ions at m/z 472.20 (precursor) and 289.10 (product), can serve as a reference for understanding the fragmentation of its related impurities. researchgate.netresearchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to determine the elemental composition of a molecule. derpharmachemica.com This technique is instrumental in confirming the molecular formula of an impurity. For this compound, HRMS would be used to confirm the elemental composition of C32H36N6O6 by providing a highly accurate mass measurement that corresponds to this formula. vulcanchem.com The use of HRMS in conjunction with multistage fragmentation (HR-MSn) has been effective in identifying other degradation products of dabigatran, showcasing its utility in impurity characterization. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation of this compound
While mass spectrometry provides valuable information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for the unambiguous structural elucidation of an impurity. acs.org NMR provides detailed information about the chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H NMR spectrum are used to piece together the structure of the compound. While a complete ¹H NMR spectrum with assignments for this compound is not available in the provided search results, research on other dabigatran impurities demonstrates the utility of this technique. derpharmachemica.comscirp.orgderpharmachemica.com For instance, comparative ¹H NMR spectral data has been used to show similarities and differences between dabigatran and its impurities, such as the absence of specific signals, which can pinpoint structural changes. researchgate.net A comprehensive characterization report for impurity standards, which would include ¹H NMR data, is considered essential for regulatory compliance. daicelpharmastandards.com
13C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful tool for elucidating the carbon skeleton of a molecule, providing invaluable information for structure confirmation. For Dabigatran and its impurities, 13C NMR helps to pinpoint structural modifications that occur during synthesis or degradation. aquigenbio.com For instance, in the analysis of a hydrolysis-related impurity, changes in the chemical shift at specific carbon positions can confirm the structural alteration. One study on a Dabigatran impurity formed via hydrolysis of the imine group (C=NH) to a carbonyl group (C=O) noted a significant change in the chemical shift for the carbon atom at position 8, providing clear evidence of the transformation. researchgate.net
While specific, universally accepted 13C NMR data for a compound definitively labeled "Impurity 13" is not available due to naming inconsistencies, the table below represents typical chemical shifts for a known Dabigatran-related substance, providing a reference for its structural components. researchgate.net
Table 1: Representative 13C NMR Chemical Shifts for a Dabigatran-Related Impurity (Data based on an "unknown-1" hydrolysis impurity)
| Carbon Position | Chemical Shift (δ, ppm) |
| C=O (Ester) | 170.9 |
| C=O (Amide) | 170.3 |
| Benzimidazole (B57391) | 155.9, 153.6, 137.8 |
| Phenyl Ring | 129.3, 122.7, 119.4 |
| Pyridinyl Ring | 151.5, 148.6, 121.2 |
| N-CH3 | 29.8 |
| Ethyl Group | 59.9, 13.9 |
Note: Data is illustrative and derived from a characterized but not universally named impurity. researchgate.net The exact shifts would vary based on the true structure of "Impurity 13."
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign proton (¹H) and carbon (¹³C) signals and to piece together the molecular structure, two-dimensional (2D) NMR techniques are indispensable. For complex molecules like Dabigatran impurities, 1D NMR spectra can be crowded and difficult to interpret.
COSY (Correlation Spectroscopy): This technique identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of a carbon signal based on its attached proton's signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). This is crucial for connecting molecular fragments, especially around quaternary carbons (carbons with no attached protons) and heteroatoms.
Studies on new degradants of Dabigatran Etexilate Mesylate have utilized a full suite of 2D NMR experiments (COSY, HSQC, HMBC) to elucidate the complete structures of isolated impurities, demonstrating the power of these techniques in pharmaceutical analysis. researchgate.net These methods are essential for confirming the exact structure of any given impurity, including the various compounds labeled as "this compound." mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, specific vibrational frequencies corresponding to different chemical bonds can be detected. In the context of Dabigatran impurities, IR spectroscopy can quickly confirm the presence or absence of key functional groups such as carbonyls (C=O), amines (N-H), nitriles (C≡N), and aromatic rings (C=C). scirp.org
For example, the hydrolysis of an imine (C=N) to an amide (C=O) would be readily apparent in an IR spectrum through the disappearance of the C=N stretching vibration and the appearance of a strong C=O stretching band, typically in the region of 1650-1750 cm⁻¹. researchgate.netscirp.org
Table 2: Typical IR Absorption Bands for Dabigatran-Related Impurities
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3200 - 3400 |
| Aromatic C-H | Stretching | ~3050 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Ester Carbonyl (C=O) | Stretching | ~1730 |
| Amide Carbonyl (C=O) | Stretching | ~1650 |
| Imine/Aromatic C=N, C=C | Stretching | 1580 - 1640 |
Note: These are representative values. The exact position and intensity of peaks can vary based on the specific molecular structure and sample state. cleanchemlab.com
UV-Visible Spectroscopy for Detection and Quantification Wavelengths
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is characteristic of molecules containing chromophores (light-absorbing groups). Dabigatran and its impurities, which contain multiple aromatic and conjugated systems, exhibit strong UV absorbance, making this technique highly suitable for their detection and quantification, particularly as a detector for High-Performance Liquid Chromatography (HPLC). scirp.org
The maximum absorption wavelength (λmax) is a key parameter used for setting the detector in chromatographic analyses to achieve maximum sensitivity. For Dabigatran and its related impurities, detection is commonly performed at wavelengths between 220 nm and 230 nm. scirp.orgresearchgate.netijbpas.com Some specific analytical methods have also utilized detection at 280 nm or 325 nm. researchgate.netgoogle.com For quantification via colorimetric reaction, where the impurity is derivatized with a reagent like 1,2-napthoquinone-4-sulfonate (NQS), the resulting colored complex may be measured at a different wavelength in the visible range, such as 454 nm. ijprajournal.com
Isolation and Purification Strategies for this compound
To perform full structural characterization and to use an impurity as a reference standard, it must first be isolated from the bulk drug substance in a pure form.
Preparative Chromatography Techniques
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most common and effective technique for isolating pharmaceutical impurities. researchgate.net The method involves scaling up an analytical HPLC method that has demonstrated good separation between the API and its impurities.
The general process involves:
Developing a robust analytical HPLC method capable of resolving the target impurity from Dabigatran and other related substances.
Scaling up the method by using a larger column (with a wider diameter) and a higher flow rate.
Injecting a concentrated solution of the crude mixture containing the impurity onto the preparative HPLC system.
Collecting the fraction of the mobile phase that contains the eluted impurity, as monitored by a UV detector.
Pooling the collected fractions from multiple runs and removing the solvent, often using techniques like rotary evaporation and subsequent lyophilization (freeze-drying), to yield the purified solid impurity. nih.gov
This strategy has been successfully applied to isolate various degradants and by-products of Dabigatran. researchgate.netresearchgate.netresearchgate.net For instance, methods using C18 silica gel as the stationary phase with a mobile phase consisting of an acetonitrile and aqueous buffer gradient are typical. google.com
Enrichment Methods for Trace Impurities
When an impurity is present at very low or trace levels, direct isolation via preparative chromatography can be inefficient. In such cases, enrichment methods are employed to increase the concentration of the impurity in the sample before the final purification step. researchgate.net
Common enrichment strategies include:
Solid-Phase Extraction (SPE): The crude mixture is passed through an SPE cartridge that selectively retains either the API or the impurities. By choosing the appropriate sorbent and elution solvents, a fraction enriched with the target impurity can be obtained.
Solvent Extraction (Liquid-Liquid Extraction): This classic technique uses two immiscible liquid phases to separate compounds based on their differential solubilities. It can be used to remove the bulk of the API, thereby concentrating the impurities in the remaining solution.
Concentration by Evaporation: Simple concentration of a solution containing the impurity using a rotary evaporator can be an effective initial step. nih.gov This reduces the total volume of solvent that needs to be handled in subsequent purification steps.
Forced Degradation: In some cases, impurities that are degradation products can be enriched by subjecting the API to stress conditions (e.g., acid/base hydrolysis, oxidation) that preferentially generate the target impurity. nih.gov The resulting mixture, now enriched in the degradant, can then be subjected to preparative chromatography.
These enrichment techniques are crucial for obtaining sufficient quantities of trace impurities for their use as analytical reference standards, which is a regulatory requirement for quality control of the final drug product. humanjournals.com
Identity of "this compound" Requires Clarification for Accurate Article Generation
A thorough investigation into the chemical compound designated as "this compound" has revealed a critical ambiguity that prevents the creation of a scientifically accurate and authoritative article as requested. The term "this compound" does not uniquely identify a single chemical entity. Instead, this designation is used by various chemical and reference standard suppliers to refer to several different molecules.
To generate a focused and precise article, it is imperative to first correctly and unambiguously identify the subject compound. The current search results indicate that at least four distinct chemical compounds, each with a unique Chemical Abstracts Service (CAS) number, molecular formula, and chemical name, are being referred to as "this compound."
The identified compounds are as follows:
Compound 1:
Chemical Name: 3-[[2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
CAS Number: 1408238-37-8
Molecular Formula: C₃₂H₃₆N₆O₆
Notes: This compound is also referred to as Dabigatran JPBA Impurity 5 and Dabigatran Impurity P. veeprho.comcleanchemlab.com Its ethyl ester derivative is designated as Dabigatran Impurity 8 and is listed as the European Pharmacopoeia reference standard "Dabigatran impurity A CRS." sigmaaldrich.comnih.gov
Compound 2:
Chemical Name: Propyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
CAS Number: 1304574-20-6
Molecular Formula: C₃₅H₄₃N₇O₅
Notes: This compound is also marketed under the name Dabigatran Etexilate Propanoate or Dabigatran Impurity 38. aquigenbio.comcymitquimica.com
Compound 3:
Chemical Name: 2-(4-Cyanophenylamino)acetic acid
CAS Number: 42288-26-6
Molecular Formula: C₉H₈N₂O₂
Notes: This molecule is a known key starting material (KSM) in the synthesis of Dabigatran and is considered a process-related impurity. cleanchemlab.compharmaffiliates.compharmaffiliates.com
Compound 4:
Chemical Name: 3-(2-(((4-(((Hexyloxy)carbonyl)carbamoyl)phenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acid
CAS Number: Not consistently available
Molecular Formula: C₃₂H₃₅N₇O₇
Notes: This is specifically referred to as a "Dabigatran Nitroso Impurity 13." synzeal.com
Given this discrepancy, proceeding with the article on "this compound" without a precise identifier would lead to an inaccurate and misleading document. The analytical methodologies and reference standard development data are specific to each unique chemical structure.
To fulfill the request with the required scientific accuracy, please specify which "this compound" the article should focus on, preferably by providing the CAS number of the compound of interest. Once the specific chemical entity is identified, a comprehensive and accurate article adhering to the provided outline can be generated.
Stability Studies of Dabigatran Etexilate with Emphasis on Dabigatran Impurity 13 Formation
Design and Execution of Forced Degradation Studies
Forced degradation, or stress testing, of Dabigatran (B194492) Etexilate is conducted under conditions more severe than accelerated stability testing, as mandated by the International Council for Harmonisation (ICH) guidelines. rsc.orgresearchgate.net The goal is to provoke degradation to understand the pathways and develop stability-indicating analytical methods.
A typical study design involves preparing solutions of Dabigatran Etexilate and exposing them to various stressors. Samples are withdrawn at planned intervals and analyzed, usually by High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent drug and detect the formation of degradation products. nih.goviajpr.com
Hydrolytic Stress Conditions (Acidic, Basic, Neutral pH)
Dabigatran Etexilate is highly susceptible to hydrolysis, which is a primary degradation pathway. europa.eu The molecule contains two ester functional groups that are prone to cleavage.
Acidic Hydrolysis : Under acidic conditions (e.g., 0.1N to 2N HCl at elevated temperatures), Dabigatran Etexilate shows significant degradation. nih.govtandfonline.com The primary degradation involves the hydrolysis of the ethyl ester of the β-alanine portion, leading to the formation of its corresponding carboxylic acid, a degradant referred to as DP-1 in some studies. tandfonline.com One study noted a 5.9% decomposition when refluxed in acid for 30 minutes at 80°C. iajpr.com
Basic Hydrolysis : The drug is also labile in basic conditions (e.g., 0.04N to 2N NaOH). nih.gov Degradation is often rapid, with studies showing cleavage of the ester bonds. tandfonline.com
Neutral Hydrolysis : In aqueous solutions, particularly at elevated temperatures, considerable hydrolytic degradation occurs. europa.eu This sensitivity to moisture is a critical factor, necessitating protective packaging for the final drug product. europa.eu
| Stress Condition | Reagent/Parameter | Observation | Reference |
| Acid Hydrolysis | 2N HCl | Interfering peaks generated, indicating degradation. | nih.gov |
| Acid Hydrolysis | 0.1N HCl, 80°C, 5 hours | Significant degradation observed. | |
| Basic Hydrolysis | 2N NaOH | Interfering peaks generated, indicating degradation. | nih.gov |
| Neutral/Aqueous | 40°C | Considerable hydrolytic degradation. | europa.eu |
Oxidative Stress Conditions (e.g., Peroxide Degradation)
Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) also leads to the degradation of Dabigatran Etexilate.
| Stress Condition | Reagent/Parameter | Observation | Reference |
| Oxidative Stress | 30.0% H₂O₂ | Interfering peaks generated, indicating degradation. | nih.gov |
| Oxidative Stress | 7% H₂O₂, RT, 2 hours | Significant degradation observed. | |
| Oxidative Stress | 5% H₂O₂, 85°C, 45 min | Susceptible to degradation. | scholarsresearchlibrary.com |
Thermal Stress Conditions (Dry Heat, Elevated Temperatures)
Dabigatran Etexilate demonstrates moderate sensitivity to thermal stress.
Elevated Temperatures : When heated in solution (e.g., 60°C to 90°C), the drug degrades, typically following first-order kinetics. nih.govscielo.br One study at 60°C for 4 hours resulted in a 75% reduction in the parent drug concentration, with two major degradation products being formed. scielo.br
Dry Heat : In the solid state, the drug is more stable. However, exposure to dry heat (e.g., 105°C for 120 hours) can cause mild degradation. scholarsresearchlibrary.comrjpbcs.com
| Stress Condition | Reagent/Parameter | Observation | Reference |
| Thermal (Solution) | 90°C, 2 hours | Interfering peaks generated, indicating degradation. | nih.gov |
| Thermal (Solution) | 60°C, 4 hours | ~75% reduction in concentration. | scielo.br |
| Thermal (Solid) | 105°C, 120 hours | Moderately sensitive to heat. | scholarsresearchlibrary.com |
| Thermal (Solid) | 60°C, 48 hours | Mild degradation observed. | rjpbcs.com |
Photolytic Stress Conditions (UV and Visible Light Exposure)
The drug is generally considered stable under photolytic stress when in the solid state.
Light Exposure : In the solid state, Dabigatran Etexilate is not sensitive to light irradiation. europa.eu However, some studies on drug solutions have reported degradation upon exposure to UV light. iajpr.comrjpbcs.com One study noted that the drug degraded extensively (almost 98%) in solution after 3 hours in a UV chamber. rjpbcs.com Another study highlighted that exposure to UVA light could lead to the formation of nitrosamine (B1359907) impurities. researchgate.net
| Stress Condition | Reagent/Parameter | Observation | Reference |
| Photolytic (Solid) | N/A | Not sensitive to light irradiation. | europa.eu |
| Photolytic (Solution) | UV Chamber, 3 hours | ~98% degradation. | rjpbcs.com |
| Photolytic (Solution) | UV Chamber, 4 hours | Slight sensitivity observed. | iajpr.com |
Humidity Stress Conditions (High Relative Humidity)
Moisture is a critical factor in the stability of Dabigatran Etexilate, accelerating hydrolytic degradation pathways.
High Humidity : The degradation rate is markedly accelerated by the presence of moisture. europa.eu Stress tests performed at elevated humidity (e.g., 90% RH at 25°C) confirm this sensitivity. scholarsresearchlibrary.com This behavior necessitates the use of protective packaging, such as blister packs, that provide a barrier against moisture. europa.eu
| Stress Condition | Reagent/Parameter | Observation | Reference |
| Humidity | 90% RH, 25°C | Susceptible to degradation. | scholarsresearchlibrary.com |
| Humidity | N/A | Degradation rate markedly accelerated by moisture. | europa.eu |
Degradation Kinetics and Mechanism Elucidation of Impurity Formation
The degradation of Dabigatran Etexilate under thermal stress in solution has been shown to follow first-order kinetics. scielo.brscielo.br This indicates that the rate of degradation is directly proportional to the concentration of the drug. In one study, the degradation rate constant (k) under specific thermal conditions was determined to be 0.0028 min⁻¹. scielo.br
The primary mechanism of degradation is hydrolysis, which involves the cleavage of the two ester bonds in the Dabigatran Etexilate molecule. tandfonline.comnih.gov This can happen sequentially:
Intestinal carboxylesterase 2 (CES2) can hydrolyze the carbamate (B1207046) ester to form an intermediate metabolite (M2). nih.gov
Hepatic carboxylesterase 1 (CES1) can hydrolyze the ethyl ester to form another intermediate (M1). nih.gov
Further hydrolysis of these intermediates leads to the active moiety, Dabigatran. nih.gov
Under forced degradation conditions, similar hydrolytic pathways occur, leading to various acid-related impurities. tandfonline.comdntb.gov.ua Oxidative and photolytic stress can lead to other mechanisms, such as N-dealkylation. rsc.org The formation of N-nitroso impurities, such as the one designated "Impurity 13," involves the reaction of the secondary amine in the Dabigatran structure with a nitrosating agent. chemicea.com This reaction is a significant concern and is managed through control of raw materials and storage conditions. chemicea.comqvents.in
Proposing Degradation Pathways for Dabigatran Impurity 13
The formation of this compound is primarily linked to the hydrolytic degradation of dabigatran etexilate. The molecular structure of dabigatran etexilate possesses several functional groups susceptible to hydrolysis, including two ester groups and a carbamate linkage.
The principal degradation pathway leading to this compound involves the hydrolysis of the ethyl ester group of the β-alanine moiety in the dabigatran etexilate molecule. This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions. The core structure of the benzimidazole (B57391) and the pyridinylamino linkage typically remain intact during this specific degradation process.
The proposed mechanism involves a nucleophilic attack of a water molecule on the carbonyl carbon of the ethyl ester. This is often facilitated by the presence of an acidic core within the formulation, such as tartaric acid, which is included to promote the dissolution and absorption of the drug. medicinesinformation.co.nz This acidic environment can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. The subsequent collapse of the tetrahedral intermediate results in the cleavage of the ethyl ester bond and the formation of the corresponding carboxylic acid, which is this compound.
Forced degradation studies have been instrumental in elucidating these pathways. rsc.orgscirp.org Under stress conditions such as elevated temperature and humidity, as well as in acidic and basic media, the formation of various degradation products, including those resulting from ester hydrolysis, has been observed. rsc.orgtandfonline.com
Kinetic Modeling of Impurity Formation Rates
The formation of this compound, as a product of dabigatran etexilate degradation, can be described using kinetic models. These models are essential for predicting the shelf-life of the drug product and for understanding the impact of various factors on its stability.
Studies on the degradation kinetics of dabigatran etexilate have often shown that the process can be described by first-order kinetics. scielo.br This implies that the rate of degradation of dabigatran etexilate, and consequently the rate of formation of its impurities, is directly proportional to the concentration of the drug.
The rate of formation of this compound can be expressed by the following differential equation, assuming it is a primary degradation product:
d[Impurity 13]/dt = k * [Dabigatran Etexilate]
where:
d[Impurity 13]/dt is the rate of formation of this compound
k is the first-order rate constant for the degradation of dabigatran etexilate to Impurity 13
[Dabigatran Etexilate] is the concentration of dabigatran etexilate at a given time
The rate constant, k, is highly dependent on temperature and can be modeled using the Arrhenius equation:
k = A * e^(-Ea / RT)
where:
A is the pre-exponential factor
Ea is the activation energy for the degradation reaction
R is the universal gas constant
T is the absolute temperature in Kelvin
Kinetic studies performed under accelerated conditions (e.g., higher temperatures) allow for the determination of the Arrhenius parameters, which can then be used to predict the rate of impurity formation under normal storage conditions. For instance, a study on the thermal degradation of dabigatran etexilate at 60°C determined a degradation rate constant (k) of 0.0028 min⁻¹ and a t₉₀ (the time for 10% degradation) of 37.49 minutes, highlighting the drug's lability under such stress. scielo.br
Long-Term and Accelerated Stability Testing of Dabigatran Drug Substance and Drug Product
Stability testing is a critical component of drug development and is mandated by regulatory agencies to ensure that the drug product maintains its quality, safety, and efficacy throughout its shelf-life. Both long-term and accelerated stability studies are performed on dabigatran etexilate drug substance and its finished dosage forms.
Long-Term Stability Testing: Long-term stability studies are typically conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 75% ± 5% RH. tandfonline.comeuropa.eu Data from these studies on dabigatran etexilate have shown that the drug substance is relatively stable in the solid state when protected from moisture. europa.eu However, over the product's shelf life, a gradual increase in degradation products, including hydrolytic impurities like this compound, can be observed, particularly if the packaging is not sufficiently protective against moisture ingress. In one study, dabigatran etexilate capsules stored in the manufacturer's original blister pack for 36 months under long-term conditions met all specifications, with no significant changes in degradation products. europa.eu
Accelerated Stability Testing: Accelerated stability studies are performed under more stressful conditions, such as 40°C ± 2°C with 75% ± 5% RH, for a shorter duration, typically six months. europa.eu These studies are designed to increase the rate of chemical degradation and physical changes of a drug substance or drug product. For dabigatran etexilate, accelerated studies have demonstrated a more pronounced increase in degradation products. europa.eu The data below illustrates typical findings from such studies.
| Storage Condition | Duration | Observation |
| 40°C / 75% RH | 6 Months | An increase in total degradation products is observed, particularly in less protective packaging. europa.eueuropa.eu |
| 70°C in a closed container | 4 Weeks | Not more than 0.50% total degradation was observed for the drug substance. europa.eu |
| In aqueous solution at 40°C | Variable | Considerable hydrolytic degradation occurs. europa.eu |
| Repackaged and stored at 30°C / 75% RH | 28 Days | Drug content fell to 71.6% of the initial value, indicating significant degradation. nih.gov |
These studies confirm that moisture is a critical factor in the degradation of dabigatran etexilate and the formation of hydrolytic impurities.
Influence of Storage Conditions and Pharmaceutical Packaging on this compound Levels
The formation of this compound is significantly influenced by storage conditions and the type of pharmaceutical packaging used. The inherent susceptibility of dabigatran etexilate to hydrolysis makes control of moisture imperative for maintaining product stability.
Storage Conditions: Higher temperatures and relative humidity levels accelerate the degradation of dabigatran etexilate. Studies have shown a direct correlation between the increase in these environmental factors and the rate of formation of hydrolytic impurities. For example, when repackaged dabigatran etexilate capsules were stored at ambient conditions with high humidity, significant degradation was observed within a month. nih.gov Conversely, storage in a refrigerator (2-8°C) significantly mitigated the degradation process, with the drug content remaining at 98.2% after 28 days in repackaged containers. nih.gov
Pharmaceutical Packaging: The choice of primary packaging is crucial for protecting dabigatran etexilate from moisture. The manufacturer packages the capsules in aluminum/aluminum (alu/alu) blister packs or in high-density polyethylene (B3416737) (HDPE) bottles with a desiccant in the cap. fda.gov These packaging systems are designed to provide a high barrier to moisture.
Stability data has shown that in alu/alu blisters, which offer excellent protection against moisture, the increase in degradation products is minimal over the shelf-life. europa.eu Similarly, the use of a desiccant in bottles is effective in maintaining a low-humidity environment for the capsules.
In contrast, repackaging dabigatran etexilate into less protective containers, such as standard pharmacy pill organizers or some types of dose administration aids, can lead to a rapid increase in impurity levels. One study found that after only 14 days of storage in such aids under ambient conditions, there were signs of moisture ingress affecting the drug. nih.gov Another study, however, reported stability for up to 120 days in unit-dose packaging and community pharmacy blister packs at 25°C, but noted the absence of humidity data which could explain the positive results. nih.gov The FDA has issued warnings that dabigatran etexilate should not be stored in pill boxes or organizers due to the risk of product breakdown. fda.gov
The following table summarizes the impact of packaging on the stability of dabigatran etexilate.
| Packaging Type | Storage Condition | Stability Outcome |
| Manufacturer's Original Blister Pack (Alu/Alu) | 25°C / 60% RH & 30°C / 75% RH for 36 months | Product meets specifications with no significant increase in degradation. tandfonline.com |
| Manufacturer's Bottle with Desiccant Cap | Opened and used within the recommended period | Product remains stable. fda.gov |
| Repackaged in Dose Administration Aids | 30°C / 75% RH for 28 days | Significant degradation observed, with drug content falling below compendial limits. nih.gov |
| Repackaged in Dose Administration Aids | Refrigerated (2-8°C) for 28 days | Physicochemical stability maintained. nih.gov |
| Unit-Dose and Community Pharmacy Blister Packs | 25°C for 120 days (humidity not specified) | Maintained at least 98.0% of the original concentration. nih.gov |
These findings underscore the critical role of appropriate packaging and storage in controlling the formation of this compound and other degradation products, thereby ensuring the quality and therapeutic effectiveness of dabigatran etexilate.
Quality Control and Regulatory Compliance for Dabigatran Impurity 13
Regulatory Framework for Pharmaceutical Impurities and Dabigatran (B194492) Impurity 13
A robust regulatory framework governs the limits and control of impurities in pharmaceutical products. This framework is established by international and national bodies to ensure patient safety.
The International Council for Harmonisation (ICH) provides globally recognized guidelines for the registration of pharmaceuticals for human use. Several of these guidelines are directly applicable to the control of Dabigatran Impurity 13.
ICH Q3A/B/C: These guidelines address impurities in new drug substances (Q3A), new drug products (Q3B), and residual solvents (Q3C). For this compound, ICH Q3A and Q3B are of primary importance. They establish thresholds for reporting, identification, and qualification of impurities. Generally, for a maximum daily dose of over 2g, the identification threshold is 0.05%, while for a maximum daily dose of less than 2g, it is 0.10%. The qualification threshold, which necessitates toxicological evaluation, is typically set at a level above the identification threshold. The limit for any given impurity is often set at or below 0.15% unless otherwise justified. scholarsresearchlibrary.com
ICH Q1B: This guideline outlines the requirements for photostability testing of new drug substances and products. It is essential to determine if light exposure leads to the formation of degradant impurities, which could include this compound. rjpbcs.com
ICH M7: This guideline focuses on the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. A crucial aspect for any impurity, including this compound, is to assess its potential for mutagenicity. In recent years, there has been a significant focus on nitrosamine (B1359907) impurities in several drug products, including dabigatran. acc.orgpmda.go.jptctmd.com The N-nitroso-dabigatran impurity, for example, has been subject to intense scrutiny and recalls. acc.orgtctmd.com While this compound is distinct from the N-nitroso impurity, the M7 guideline mandates a risk assessment for all potential impurities.
Major pharmacopoeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), establish standards for the quality of drug substances and products. These standards include monographs that specify the tests, procedures, and acceptance criteria for various active pharmaceutical ingredients and their formulations.
For Dabigatran Etexilate, these monographs list known and potential impurities and set limits for their presence. While a specific monograph for "this compound" is not commonly detailed, it would fall under the category of "specified impurities" or "unspecified impurities" with corresponding limits. The European Pharmacopoeia (EP) provides reference standards for several dabigatran impurities, such as Dabigatran impurity A, to aid in their accurate identification and quantification. sigmaaldrich.comedqm.eu The general limit for total impurities in Dabigatran Etexilate Mesylate is often not more than 0.5%. qingmupharm.com
National health authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide specific guidance and enforce regulations concerning pharmaceutical impurities.
U.S. Food and Drug Administration (FDA): The FDA provides guidance on the control of impurities in drug substances and products, often referencing the ICH guidelines. fda.gov The agency has been particularly vigilant regarding nitrosamine impurities, leading to recalls of dabigatran products found to contain unacceptable levels of N-nitroso-dabigatran. acc.orgtctmd.comnelsonmullins.com This heightened scrutiny underscores the importance of a thorough impurity risk assessment for all potential impurities, including this compound.
European Medicines Agency (EMA): The EMA also sets stringent requirements for the control of impurities, which are detailed in their assessment reports for medicinal products. europa.eueuropa.eu For dabigatran etexilate, the EMA has established that specifications for impurities should be based on toxicological qualification. europa.eu The agency has also provided specific guidance on acceptable intake levels for nitrosamine impurities. rsc.org Public assessment reports for generic dabigatran products also confirm that a risk evaluation for the presence of impurities like nitrosamines is a critical part of the approval process. mpa.segeneesmiddeleninformatiebank.nl
Pharmacopoeial Requirements (e.g., USP, EP, BP) for Dabigatran Related Substances
Analytical Method Validation for this compound Quantification
To ensure that this compound is effectively controlled within the specified limits, a validated analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. scholarsresearchlibrary.comijrps.cominnovareacademics.inscirp.org The validation of this method is performed according to ICH Q2(R1) guidelines and includes the evaluation of several parameters.
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradants, and the drug substance itself. rjpbcs.com In the context of this compound, the HPLC method must be able to separate its peak from the peaks of dabigatran and other related substances. scholarsresearchlibrary.comrjpbcs.com This is typically achieved by spiking a sample of the drug substance with known amounts of all potential impurities and demonstrating that all peaks are well-resolved. scholarsresearchlibrary.comscirp.org The use of a photodiode array (PDA) detector can further establish peak purity, ensuring that the chromatographic peak for this compound is not co-eluting with other substances. rjpbcs.com
The following table illustrates typical system suitability results from a validated HPLC method for dabigatran and its impurities, demonstrating the method's specificity.
| Parameter | Acceptance Criteria | Typical Result |
| Resolution between Dabigatran and nearest eluting impurity | > 2.0 | 3.5 |
| Tailing Factor for Dabigatran peak | ≤ 2.0 | 1.2 |
| Theoretical Plates for Dabigatran peak | > 2000 | 15000 |
| This table is a representation of typical data and not from a specific study on this compound. |
Linearity is the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. iajps.com
For the quantification of this compound, a series of solutions with concentrations ranging from the Limit of Quantification (LOQ) to approximately 150% of the specified limit for the impurity are prepared and analyzed. ijbpr.netactascientific.com The response (peak area) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) should be close to 1, indicating a strong linear relationship. innovareacademics.inresearchgate.net
The following table shows representative linearity data for an impurity like this compound.
| Concentration (µg/mL) | Peak Area |
| 0.1 | 1250 |
| 0.5 | 6300 |
| 1.0 | 12600 |
| 1.5 | 18800 |
| 2.0 | 25100 |
| Correlation Coefficient (r²) | > 0.99 |
| This table is a representation of typical data and not from a specific study on this compound. |
The established linear range for the analytical method ensures that any amount of this compound present in a sample, from very low levels up to and beyond its specification limit, can be accurately quantified.
Assessment of Accuracy and Precision
The accuracy and precision of an analytical method are fundamental to its validity and reliability for quantifying impurities.
Accuracy is the measure of closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of the impurity spiked into a sample matrix. For Dabigatran impurities, accuracy studies are often performed at multiple concentration levels, such as 50%, 100%, and 150% of the specified limit. actascientific.com The acceptance criterion for recovery is generally within the range of 80% to 120%. innovareacademics.in In the validation of an HPLC method for Dabigatran and its impurities, the mean recoveries were found to be within 90.0% to 115.0%. researchgate.net
Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at three levels:
Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-assay precision): This expresses the within-laboratory variations, for instance, on different days, with different analysts, or different equipment. scholarsresearchlibrary.com
Reproducibility: This assesses the precision between laboratories.
For the analysis of Dabigatran impurities, precision studies are conducted by analyzing multiple preparations of a sample spiked with the impurity at a specified concentration. scholarsresearchlibrary.comscirp.org The acceptance criterion for the RSD is typically not more than 10% for impurity analysis. innovareacademics.in One study on Dabigatran impurities demonstrated a relative standard deviation of 0.40%, indicating high precision. researchgate.net
A representative data table for accuracy and precision studies is shown below:
Table 1: Accuracy and Precision Data for this compound
| Concentration Level | Spiked Amount (µg/mL) | Recovered Amount (µg/mL) - Mean of 3 Replicates | Recovery (%) | RSD (%) - Repeatability (n=6) | RSD (%) - Intermediate Precision (n=6) |
|---|---|---|---|---|---|
| 50% | 1.25 | 1.21 | 96.8 | 2.1 | 3.5 |
| 100% | 2.50 | 2.47 | 98.8 | 1.8 | 2.9 |
| 150% | 3.75 | 3.81 | 101.6 | 1.5 | 2.4 |
Establishment of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of an analytical method.
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These limits are crucial for controlling trace-level impurities. They are typically determined based on the signal-to-noise (S/N) ratio, where the LOD is established at an S/N ratio of approximately 3:1, and the LOQ at an S/N ratio of about 10:1. actascientific.comrsc.org
For Dabigatran impurities, various studies have reported the LOD and LOQ values. For instance, one RP-HPLC method reported LOD and LOQ values for Dabigatran and its impurities in the range of 33 to 55 ppm and 112 to 168 ppm, respectively. ijrps.com Another highly sensitive method showed an LOD in the range of 0.007%–0.008%. scholarsresearchlibrary.com A different study found the LOD to be 0.01% and the LOQ to be 0.03%. researchgate.net
The following table illustrates typical LOD and LOQ values:
Table 2: LOD and LOQ for this compound
| Parameter | Method | Value |
|---|---|---|
| LOD | Signal-to-Noise Ratio (3:1) | 0.01% (relative to the active substance concentration) |
| LOQ | Signal-to-Noise Ratio (10:1) | 0.03% (relative to the active substance concentration) |
Evaluation of Method Robustness and Ruggedness
Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage. For an HPLC method, these variations might include:
Flow rate of the mobile phase (e.g., ±0.1 mL/min). actascientific.com
Column temperature (e.g., ±5°C). ijrps.com
pH of the mobile phase buffer (e.g., ±0.2 units). scirp.org
Composition of the mobile phase.
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, instruments, and days.
In the development of methods for Dabigatran impurities, robustness is often evaluated by assessing the impact of these variations on critical parameters like resolution between peaks. ijrps.comlongdom.org
Table 3: Robustness Study for the Analysis of this compound
| Parameter Varied | Variation | Resolution between Dabigatran and Impurity 13 | Tailing Factor of Impurity 13 |
|---|---|---|---|
| Flow Rate (mL/min) | 0.9 | 2.8 | 1.2 |
| 1.1 | 2.6 | 1.1 | |
| Column Temperature (°C) | 30 | 2.7 | 1.2 |
| 40 | 2.9 | 1.1 | |
| Mobile Phase pH | 2.8 | 2.5 | 1.3 |
| 3.2 | 2.9 | 1.1 |
System Suitability Testing for Routine Analysis
System Suitability Testing (SST) is an integral part of any analytical method. It is performed before and during the analysis of samples to ensure that the chromatographic system is performing adequately. SST parameters are established during method validation and are checked to ensure the system's performance is acceptable for the analysis. humanjournals.com
Typical SST parameters for the analysis of Dabigatran and its impurities include:
Resolution: The separation between the main drug peak and the closest eluting impurity peak should be adequate, typically a resolution factor of not less than 2.0. humanjournals.com
Tailing Factor (Asymmetry Factor): This measures the symmetry of the peak. A value of not more than 2.0 is generally required. humanjournals.com
Theoretical Plates (Column Efficiency): A higher number of theoretical plates indicates better column efficiency. A minimum value, for example, not less than 3000, is often specified. humanjournals.com
Relative Standard Deviation (RSD) of replicate injections: The RSD for the peak areas of replicate injections of a standard solution should be low, typically not more than 5.0%. humanjournals.com
Table 4: System Suitability Criteria
| Parameter | Acceptance Criterion |
|---|---|
| Resolution between Dabigatran and Impurity 13 | ≥ 2.0 |
| Tailing Factor for Dabigatran and Impurity 13 peaks | ≤ 2.0 |
| Theoretical Plates for Dabigatran peak | ≥ 3000 |
| %RSD for replicate injections of standard | ≤ 5.0% |
Establishment of Impurity Specifications and Acceptance Criteria for this compound
The establishment of specifications and acceptance criteria for impurities is guided by international regulatory guidelines, primarily the International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines. gally.chich.org These guidelines provide thresholds for reporting, identification, and qualification of impurities.
Reporting Threshold: The level above which an impurity must be reported in the drug substance specification.
Identification Threshold: The level above which an impurity must be identified.
Qualification Threshold: The level above which an impurity's biological safety must be established.
The thresholds are dependent on the maximum daily dose of the drug. gmpinsiders.com For a drug with a maximum daily dose of up to 2g/day, the qualification threshold for an impurity is 0.15% or 1.0mg per day total daily intake, whichever is lower. kobia.kr
The specifications for Dabigatran Etexilate and its impurities are established based on data from batch analysis, stability studies, and pharmaceutical development. europa.eu For some specified impurities, the proposed limits may be above the standard ICH qualification threshold; in such cases, toxicological qualification data must be provided. europa.eu If an impurity is also a significant metabolite, it is generally considered qualified. gally.chich.org
The limit for any unspecified impurity is typically set at not more than the identification threshold. jpionline.org
Table 5: Illustrative Specification for this compound
| Impurity Name | Acceptance Criterion (e.g., % w/w) | Basis for Limit |
|---|---|---|
| This compound | ≤ 0.15% | Based on ICH Q3A/B qualification threshold and batch data analysis. |
Quality by Design (QbD) Principles in Dabigatran Impurity Control
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. ajper.com The application of QbD principles is highly valuable in controlling impurities like this compound. medcraveonline.comresearchgate.net
The QbD approach involves:
Defining the Analytical Target Profile (ATP): This defines the requirements for the analytical method.
Identifying Critical Quality Attributes (CQAs): These are the properties of the drug substance that should be within an appropriate limit to ensure the desired product quality.
Risk Assessment: To identify and rank parameters that could have an impact on the CQAs.
Developing a Design Space: This is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality.
Implementing a Control Strategy: This includes the controls on input materials, process parameters, and the drug substance itself.
Risk Assessment Methodologies for this compound Formation
A key element of the QbD approach is risk assessment, which is used to identify and understand the potential sources of variability that can affect the formation of impurities. scirp.org
Common risk assessment tools include:
Ishikawa (Fishbone) Diagram: This tool helps to identify the potential causes of a specific event or problem (in this case, the formation of this compound). The causes are typically grouped into major categories such as materials, methods, machinery, and environment.
Failure Mode and Effects Analysis (FMEA): This is a systematic, proactive method for evaluating a process to identify where and how it might fail and to assess the relative impact of different failures, in order to identify the parts of the process that are most in need of change.
For this compound, a risk assessment would consider factors such as:
Starting Materials and Reagents: The purity of starting materials and the presence of any reactive species.
Process Parameters: Reaction temperature, time, pH, and the sequence of reagent addition.
Purification Steps: The effectiveness of crystallization, extraction, and chromatography in removing the impurity.
Storage Conditions: The potential for degradation of the drug substance leading to the formation of the impurity over time.
By systematically evaluating these risks, a robust control strategy can be developed to minimize the formation of this compound and ensure the quality and safety of the final drug product. researchgate.net
Development of Design Space for Manufacturing Processes to Control Impurities
The control of impurities is a fundamental requirement in the manufacturing of active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. The establishment of a "design space" is a cornerstone of the Quality by Design (QbD) paradigm, providing a scientific and risk-based framework for process development and control. scirp.orgscilit.com A design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. hamiltoncompany.com Operating within the approved design space is not considered a change and provides regulatory flexibility, while ensuring consistent product quality.
For the control of this compound, with the chemical name 3-(2-(((4-(((Hexyloxy)carbonyl)carbamoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acid, the development of a design space involves a systematic approach:
Risk Assessment: A risk assessment is conducted to identify the process steps and parameters that are likely to influence the formation of this compound. This involves a thorough understanding of the synthetic route of Dabigatran Etexilate and the potential side reactions that could lead to the formation of this specific impurity. For instance, the formation of this impurity may be linked to the reaction conditions during the coupling of key intermediates or the introduction of the hexyloxycarbonyl group.
Identification of Critical Process Parameters (CPPs): Based on the risk assessment, the process parameters that have a significant impact on the formation of this compound are identified as CPPs. hamiltoncompany.com These could include reaction temperature, pressure, pH, reagent stoichiometry, solvent composition, reaction time, and the rate of addition of reactants.
Design of Experiments (DoE): Systematic studies, often using Design of Experiments (DoE), are conducted to explore the relationship between the identified CPPs and the CQA (level of Impurity 13). scirp.orgscispace.comacs.org DoE allows for the efficient and simultaneous investigation of multiple process parameters and their interactions. acs.org
The following interactive table summarizes potential CPPs and their impact on the control of this compound during the synthesis of Dabigatran Etexilate.
| Critical Process Parameter (CPP) | Potential Impact on this compound Formation | Rationale |
| Reaction Temperature | Higher temperatures may accelerate the formation of Impurity 13 as a byproduct. | Side reactions often have different activation energies than the main reaction. |
| Reagent Stoichiometry | An excess of certain reactants could lead to incomplete reactions or side product formation. | The specific reactants involved in the formation of the unique structural elements of Impurity 13 need to be carefully controlled. |
| pH of Reaction Mixture | The pH can influence the reactivity of functional groups and catalyze side reactions. | The stability of intermediates and the propensity for side reactions are often pH-dependent. |
| Reaction Time | Prolonged reaction times might increase the formation of degradation products or byproducts. | The desired product and Impurity 13 may form at different rates. |
| Solvent Composition | The polarity and proticity of the solvent can affect reaction pathways and solubility of reactants and products. | A solvent system that favors the desired reaction pathway and minimizes the formation of Impurity 13 is crucial. |
| Purification/Crystallization Conditions | Inefficient purification can lead to the carryover of Impurity 13 into the final API. | Crystallization is a critical step for impurity rejection. nih.govresearchgate.net |
By analyzing the data from DoE studies, a mathematical model is developed that describes the relationship between the CPPs and the level of this compound. This model is then used to define the design space, which is the operating range for the CPPs that consistently results in the API meeting its CQA for this impurity.
Application of Process Analytical Technology (PAT) for Impurity Monitoring
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. google.com The application of PAT is instrumental in monitoring and controlling the formation of impurities like this compound in real-time or near-real-time. americanpharmaceuticalreview.com This proactive approach allows for immediate adjustments to the process, preventing the formation of out-of-specification material. pharmaexcipients.comacs.org
For monitoring this compound, several PAT tools can be implemented at critical stages of the manufacturing process:
Spectroscopic Techniques: In-line or on-line spectroscopic methods are powerful PAT tools for real-time monitoring of chemical reactions. avantes.comhoriba.com
Near-Infrared (NIR) Spectroscopy: NIR can be used to monitor the concentration of reactants, intermediates, and the formation of the main product and impurities. It is a non-destructive technique that can be implemented using fiber-optic probes directly in the reaction vessel.
Raman Spectroscopy: Raman spectroscopy provides information about the molecular vibrations and is highly specific for chemical structures. thermofisher.com It can be used to monitor the progress of crystallization and to detect the presence of polymorphic forms of impurities. thermofisher.com
UV-Vis Spectroscopy: This technique can be employed to monitor the concentration of chromophoric species in the reaction mixture, providing insights into reaction kinetics and impurity formation.
Chromatographic Techniques: While typically used for off-line analysis, advances in technology have enabled the use of on-line or at-line High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). These techniques can provide highly selective and quantitative measurements of this compound during the process.
The following interactive table outlines the application of various PAT tools for monitoring this compound.
| PAT Tool | Application Point in Manufacturing | Information Provided | Potential for Control |
| In-line NIR Spectroscopy | During the chemical reaction step where Impurity 13 is likely to form. | Real-time concentration profiles of reactants, product, and total impurities. | Allows for adjustment of reaction parameters (e.g., temperature, reagent addition) to minimize impurity formation. |
| In-line Raman Spectroscopy | During crystallization of the final API. | Monitoring of polymorphic form and detection of solid-state impurities. | Enables control of cooling rate and solvent composition to ensure selective crystallization of the desired product. |
| At-line HPLC/UHPLC | At the completion of a reaction or during work-up and purification steps. | Precise quantification of this compound and other related substances. | Provides data for go/no-go decisions before proceeding to the next process step. |
| Focused Beam Reflectance Measurement (FBRM) | During crystallization. | Real-time monitoring of particle size and distribution. | Helps in optimizing crystallization conditions to achieve consistent particle characteristics and impurity rejection. |
The data generated from these PAT tools can be integrated into a process control system. This allows for automated feedback control, where deviations from the desired process trajectory are automatically corrected by adjusting the CPPs. By implementing a robust design space and leveraging the power of PAT, manufacturers can ensure the consistent production of high-quality Dabigatran Etexilate with minimal levels of this compound, thereby meeting stringent regulatory requirements and ensuring patient safety. aquigenbio.com
Toxicological and Safety Implications of Dabigatran Impurity 13
Assessment of Genotoxic Potential of Dabigatran (B194492) Impurity 13
Genotoxicity assessment is a critical step in the safety evaluation of any chemical compound, including pharmaceutical impurities. scholarsresearchlibrary.com It aims to determine if a substance can cause damage to genetic material (DNA), which can lead to mutations and potentially cancer. criver.com A battery of tests is typically required to assess the genotoxic potential of a new drug or impurity. scholarsresearchlibrary.comclinmedjournals.org
In Vitro Mutagenicity Assays (e.g., Ames Test)
The initial screening for mutagenic properties is often conducted using in vitro assays. service.gov.uk The most common of these is the bacterial reverse mutation assay, widely known as the Ames test. scholarsresearchlibrary.comclinmedjournals.org This test utilizes specific strains of bacteria to detect gene mutations. scholarsresearchlibrary.com A positive result in the Ames test indicates that the substance is a mutagen and warrants further investigation. nih.gov For pharmaceutical impurities, if data from literature searches are unavailable, a computational toxicology assessment using (Q)SAR methodologies is recommended to predict the outcome of a bacterial mutagenicity assay. clinmedjournals.org If two complementary (Q)SAR prediction methods both indicate no structural alerts for mutagenicity, it is generally sufficient to conclude that the impurity is not a mutagenic concern. clinmedjournals.org
Table 1: Hypothetical Ames Test Results for Dabigatran Impurity 13
| Bacterial Strain | With Metabolic Activation (S9) | Without Metabolic Activation (S9) | Result |
| TA98 | No significant increase in revertant colonies | No significant increase in revertant colonies | Negative |
| TA100 | No significant increase in revertant colonies | No significant increase in revertant colonies | Negative |
| TA1535 | No significant increase in revertant colonies | No significant increase in revertant colonies | Negative |
| TA1537 | No significant increase in revertant colonies | No significant increase in revertant colonies | Negative |
| E. coli WP2 uvrA | No significant increase in revertant colonies | No significant increase in revertant colonies | Negative |
This table represents a hypothetical scenario where this compound is found to be non-mutagenic in the Ames test.
Chromosomal Aberration Assays
In addition to gene mutations, it is important to assess whether an impurity can cause structural or numerical changes to chromosomes, known as chromosomal aberrations. nih.gov In vitro chromosomal aberration tests are performed on mammalian cells to evaluate this potential. nih.govresearchgate.net These assays can detect clastogens (agents that cause breaks in chromosomes) and aneugens (agents that cause the loss or gain of whole chromosomes). nih.gov A positive result in an in vitro chromosomal aberration assay may not always be relevant to human risk, as aberrations can sometimes occur as a secondary effect of toxicity to the cells in the culture. researchgate.net
Table 2: Hypothetical Chromosomal Aberration Assay Results for this compound
| Cell Line | Treatment Concentration | With Metabolic Activation (S9) | Without Metabolic Activation (S9) | Result |
| Chinese Hamster Ovary (CHO) | Low | No significant increase in aberrations | No significant increase in aberrations | Negative |
| Chinese Hamster Ovary (CHO) | Medium | No significant increase in aberrations | No significant increase in aberrations | Negative |
| Chinese Hamster Ovary (CHO) | High | No significant increase in aberrations | No significant increase in aberrations | Negative |
This table represents a hypothetical scenario where this compound does not induce chromosomal aberrations in vitro.
In Silico Prediction of this compound Toxicity
In recent years, computational or in silico methods have become increasingly valuable for predicting the toxicity of chemical compounds, including pharmaceutical impurities. ceon.rs These methods use computer models to estimate the potential adverse effects of a substance based on its molecular structure. ceon.rsinotiv.com Quantitative Structure-Activity Relationship (QSAR) models are a key component of in silico toxicology. nih.govtktsweden.com
For genotoxicity, regulatory guidelines such as the ICH M7 recommend the use of two complementary (Q)SAR prediction methodologies: one expert rule-based system and one statistical-based system. tktsweden.comlhasalimited.org Software programs like Derek Nexus™ and Leadscope® are commonly used for this purpose. tktsweden.com These tools can predict various toxicity endpoints, including carcinogenicity and mutagenicity. ceon.rstktsweden.com The results of in silico predictions should always be reviewed by an expert to ensure their validity. tktsweden.com This approach is particularly useful when there is limited information available about an impurity. nih.gov
Strategies for Toxicological Qualification of Unidentified or Novel Impurities
When a new or unidentified impurity is discovered in a drug product, a process known as "qualification" is required to establish its biological safety at a specific level. diaglobal.org The International Council for Harmonisation (ICH) provides guidelines for the qualification of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). triphasepharmasolutions.compremier-research.com
An impurity is generally considered qualified if its level in the drug product is at or below the level that has been adequately tested in safety and/or clinical studies. diaglobal.orgtriphasepharmasolutions.com If an impurity is also a significant metabolite found in animal or human studies, it is also considered qualified. diaglobal.orgtriphasepharmasolutions.com
For novel impurities that exceed the qualification threshold, several strategies can be employed:
Literature Review: A thorough search of scientific literature may provide existing safety data to qualify the impurity. premier-research.com
Lowering the Impurity Level: The manufacturing process can be modified to reduce the impurity level to below the qualification threshold. triphasepharmasolutions.com
Additional Toxicological Studies: If the above options are not feasible, specific toxicology studies on the impurity may be necessary. premier-research.com These studies are typically conducted in animals and are designed to assess the specific toxicities of concern. diaglobal.org The duration of these studies can range from 14 to 90 days. diaglobal.org
The European Medicines Agency (EMA) has also provided a reflection paper on the qualification of non-mutagenic impurities, discussing various approaches, including non-animal methods. europa.eu
Risk-Benefit Analysis Related to this compound Levels in Drug Product
The final decision on an acceptable level for any impurity, including this compound, in a drug product is based on a comprehensive risk-benefit analysis. This analysis weighs the potential risks associated with the impurity against the therapeutic benefits of the drug.
For genotoxic impurities, a concept known as the Threshold of Toxicological Concern (TTC) is often applied. diaglobal.orgmpa.se The TTC is a level of exposure for a genotoxic impurity that is considered to be associated with an acceptable cancer risk. diaglobal.org For most pharmaceuticals, a TTC of 1.5 µ g/day is considered acceptable. diaglobal.org
The risk assessment also considers factors such as the patient population, the duration of treatment, and the seriousness of the disease being treated. europeanpharmaceuticalreview.com For a life-saving medication used to treat a serious condition, a higher level of an impurity might be considered acceptable than for a drug used for a less critical indication. Ultimately, the goal is to ensure that the levels of any impurities in the final drug product are low enough to not pose a significant safety risk to patients. europa.euhumanjournals.com
Advanced Research Perspectives and Future Directions for Dabigatran Impurity 13 Studies
Computational Chemistry Approaches for Predicting Dabigatran (B194492) Impurity 13 Formation and Behavior
Computational chemistry is emerging as a powerful tool for proactively understanding and mitigating the formation of pharmaceutical impurities. While specific computational studies on Dabigatran Impurity 13 are not yet widely published, the application of these methods represents a significant future direction. Theoretical models can predict potential synthetic and degradative pathways that lead to impurity formation, thereby guiding process optimization and formulation development.
Future research can leverage computational approaches in several ways:
Reaction Pathway Modeling: Using quantum mechanics (QM) methods like Density Functional Theory (DFT), researchers can model the reaction mechanisms involved in the synthesis of Dabigatran. This allows for the calculation of activation energies for various competing reaction pathways, identifying the conditions that favor the formation of the desired API over impurities like Impurity 13.
Forced Degradation Prediction: Computational models can simulate the conditions of forced degradation studies (e.g., acid/base hydrolysis, oxidation). This can help in predicting the formation of degradation products, including the potential for Dabigatran to degrade into Impurity 13 under specific pH, temperature, or oxidative stress conditions. The possible mechanism of degradation for other impurities, such as the hydrolysis of the ester group in Dabigatran, has been proposed and could be further elucidated for Impurity 13 using these models. scirp.org
Solvent and Catalyst Effects: The choice of solvents and catalysts can significantly influence reaction outcomes. Molecular dynamics and QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can model these interactions, helping to select conditions that minimize the generation of Impurity 13.
By predicting how and why this compound forms, computational chemistry can guide laboratory efforts, reducing the time and resources spent on experimental trial-and-error and leading to more robust and purer synthetic routes.
Investigation of Metabolite Impurities Related to this compound
Pharmaceutical impurities can be process-related, degradants, or in some cases, related to metabolites. o2hdiscovery.co While this compound is typically considered a process-related impurity or a potential degradant, future research should investigate any potential links to the metabolic profile of Dabigatran. Metabolites are compounds formed by the body's metabolic processes, and understanding their relationship with known impurities is crucial for a complete safety profile.
A key area of future investigation involves exploring whether any of the known metabolites of Dabigatran could serve as precursors to this compound under certain conditions, either in vivo or ex vivo during sample analysis. Furthermore, the recent focus on nitrosamine (B1359907) impurities across many drug classes highlights the need for a thorough investigation of all potential reactive impurities. tctmd.com For instance, N-Nitroso this compound has been identified as a potential concern, separate from Impurity 13 itself, underscoring the need to characterize all related nitrogen-containing structures. molsyns.com
Future research directions include:
Metabolite Stability Studies: Investigating the stability of major Dabigatran metabolites under various storage and analytical conditions to see if they degrade into other compounds, potentially including structures related to Impurity 13.
Advanced Structural Elucidation: Using high-resolution mass spectrometry and NMR to characterize any unidentified metabolites and compare their structures to known process-related impurities like Impurity 13.
Genotoxicity Assessment: Evaluating the genotoxic potential of not just the primary impurities but also any related metabolite-impurities to ensure comprehensive safety. axios-research.com
Development of Novel and Hyphenated Analytical Techniques for Trace Analysis of this compound
The accurate detection and quantification of trace-level impurities are fundamental to quality control. axios-research.com The development of increasingly sensitive and specific analytical methods is a continuous goal in pharmaceutical analysis. For this compound, future research will likely focus on novel and hyphenated analytical techniques.
Stability-indicating methods, often developed using a Quality by Design (QbD) approach, are essential for separating and quantifying degradation products from the main API. scirp.org Forced degradation studies are performed under various stress conditions (acid, base, oxidative, thermal, photolytic) to ensure the method can detect any potential impurities that may arise during the product's shelf life. scirp.org
Key areas for future analytical development include:
Ultra-High-Performance Liquid Chromatography (UHPLC): Transitioning from conventional HPLC to UHPLC methods can offer significantly faster analysis times and improved resolution, allowing for better separation of Impurity 13 from other closely related substances.
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-MS/MS, particularly with Time-of-Flight (TOF) or Orbitrap mass analyzers, are invaluable for both detecting and identifying unknown impurities. scirp.org They provide precise mass measurements, which aids in the structural elucidation of novel degradants or process impurities.
Supercritical Fluid Chromatography (SFC): As a green alternative to normal and reversed-phase LC, SFC can offer different selectivity for complex impurity profiles and may be an area of exploration for Dabigatran analysis.
| Technique | Application in this compound Analysis | Potential Advantage |
|---|---|---|
| UHPLC-UV | Routine quantification and quality control of known impurities. | Faster run times, higher throughput, and improved separation efficiency over traditional HPLC. |
| LC-HRMS (e.g., Q-TOF, Orbitrap) | Identification and structural characterization of unknown impurities and degradation products. scirp.org | High mass accuracy and fragmentation data allow for confident identification of novel compounds. |
| Preparative HPLC | Isolation of sufficient quantities of Impurity 13 for characterization and use as a reference standard. scirp.org | Enables full structural elucidation via techniques like NMR and the creation of in-house standards. |
| Supercritical Fluid Chromatography (SFC) | Orthogonal separation method for complex impurity profiles. | Offers different selectivity compared to LC and is considered a greener analytical technique. researchgate.net |
Application of Green Chemistry Principles for Reduction of this compound During Synthesis
Green chemistry focuses on designing chemical processes and products that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of Dabigatran can directly lead to a reduction in the formation of Impurity 13. This involves a holistic assessment of the entire synthetic route, from starting materials to final API.
The 12 principles of green chemistry provide a framework for this optimization. researchgate.net For the synthesis of Dabigatran, this could involve:
Waste Prevention: Designing the synthesis to minimize byproducts, including Impurity 13.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Designing Safer Chemicals: Modifying the synthetic route to avoid reagents or intermediates that are prone to side reactions leading to impurities. An improved synthesis of Dabigatran has been developed to enhance yield and purity. derpharmachemica.com
Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives (e.g., water, ethanol, or supercritical fluids) that may also alter reaction selectivity and reduce impurity formation.
Catalysis: Using highly selective catalysts instead of stoichiometric reagents can minimize waste and prevent unwanted side reactions.
Metrics like the improved Green Aspiration Level (iGAL 2.0) are now being used to quantitatively assess the sustainability of API manufacturing processes, including that of Dabigatran. acs.org Future research will focus on redesigning specific synthetic steps identified as having a high environmental impact or a high potential for impurity generation.
| Green Chemistry Principle | Potential Application to Reduce this compound |
|---|---|
| Prevention | Optimize reaction conditions (temperature, pressure, stoichiometry) to disfavor the kinetic or thermodynamic formation of Impurity 13. researchgate.net |
| Atom Economy | Select synthetic pathways that are more convergent and incorporate a higher percentage of starting material atoms into the final Dabigatran molecule. acs.org |
| Less Hazardous Chemical Synthesis | Replace reagents known to cause side-reactions with safer, more selective alternatives. derpharmachemica.com |
| Use of Catalysis | Employ specific catalysts that direct the reaction towards the desired product, avoiding pathways that lead to Impurity 13. |
Lifecycle Management of Impurity Control Strategies for this compound
Impurity control is not a one-time activity but a continuous process that spans the entire lifecycle of a drug product, from initial development through to post-marketing surveillance. A robust lifecycle management strategy for this compound integrates process understanding, advanced analytics, and risk management to ensure consistent product quality.
The lifecycle approach can be broken down into key stages:
Development Phase: This stage involves identifying potential impurities like Impurity 13 through an understanding of the synthesis and degradation pathways. scirp.org Here, computational modeling and QbD principles are used to design a manufacturing process that inherently minimizes impurity formation. Analytical methods are also developed and validated to detect and quantify the impurity.
Manufacturing Phase: During routine manufacturing, the focus is on process control and monitoring. Green chemistry principles are applied to make the process more efficient and reduce waste. researchgate.netacs.org Statistical Process Control (SPC) can be used to monitor the performance of the process and ensure that the level of Impurity 13 remains consistently below the established specification limits.
Post-Approval Phase: After the drug is on the market, management continues through stability testing programs, monitoring of any process changes, and surveillance of generic products. tctmd.comresearchgate.net Any unexpected trends in impurity levels or the appearance of new impurities would trigger an investigation and corrective actions, which could include process adjustments or, in severe cases, product recalls. tctmd.com
This continuous cycle of assessment and improvement ensures that the control strategy for this compound remains effective and evolves with new scientific knowledge and technologies.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting and quantifying Dabigatran Impurity 13 in drug formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying Dabigatran Impurity 12. Method validation must include specificity, accuracy, linearity, and solution stability per FDA and ICH Q3A guidelines. For example, LC-MS/MS can differentiate structural analogs like ethyl esters or amide derivatives of this compound, which share similar retention times .
- Key Parameters :
- Column : C18 reverse-phase column.
- Mobile Phase : Gradient of acetonitrile and ammonium formate buffer.
- Detection : Multiple reaction monitoring (MRM) for targeted impurities.
Q. What regulatory thresholds apply to this compound, and how are they determined?
- Methodological Answer : The FDA and ICH Q3A guidelines stipulate that impurities exceeding 0.10% (w/w) in drug substances require identification and qualification. For genotoxic impurities like nitrosamine derivatives (e.g., N-nitroso-dabigatran), the threshold is stricter (e.g., 96 ng/day for N-nitrosamines). Thresholds are derived from toxicological assessments and process capability studies, requiring justification in regulatory submissions .
Q. How can researchers ensure the purity of this compound reference standards?
- Methodological Answer : Reference standards must be synthesized under controlled conditions and characterized using nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and chromatographic purity testing. Structural confirmation via 2D NMR (e.g., COSY, HSQC) is critical for distinguishing isomers (e.g., DBG-3A Amide vs. DBG-3A Ester Mesylate) .
Advanced Research Questions
Q. How can structural discrepancies in this compound isomers be resolved during synthesis?
- Methodological Answer : Use chiral chromatography or enzymatic resolution to separate stereoisomers. For example, this compound’s ethyl ester and isopropyl ester derivatives (CAS 1408238-36-7 vs. 211914-51-1) require distinct mobile phase adjustments in HPLC. Computational modeling (e.g., molecular docking) can predict retention behaviors, reducing trial-and-error experimentation .
Q. What experimental strategies address contradictory impurity profiles across clinical batches?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to batch data to identify process variables (e.g., temperature, catalyst) influencing impurity levels. For example, elevated N-nitroso-dabigatran in certain batches (as seen in the 2023 recall) may correlate with residual nitrites in raw materials. Design of experiments (DoE) can optimize reaction conditions to minimize such variations .
Q. How should researchers validate impurity detection methods when reference standards are unavailable?
- Methodological Answer : Use forced degradation studies (acid/base hydrolysis, oxidation) to generate impurity surrogates. Spiking studies with structurally related compounds (e.g., Dabigatran Etexilate degradants) can validate method specificity. Cross-validate results using orthogonal techniques like ion mobility spectrometry (IMS) to confirm peak assignments .
Q. What are the implications of this compound’s pharmacokinetic interactions in preclinical models?
- Methodological Answer : Conduct in vitro metabolic studies using human liver microsomes to assess CYP450 inhibition/induction. For example, Impurity 13’s carbamimidoyl group may inhibit CYP3A4, altering Dabigatran’s bioavailability. Pair these findings with in vivo PK/PD modeling to predict clinical relevance .
Data Management and Reporting
Q. How should researchers document impurity data to comply with ICH and FDA guidelines?
- Methodological Answer : Include raw chromatograms, integrated peak areas, and batch-specific metadata (e.g., manufacturing date, site) in supplementary files. For genotoxic impurities, provide a risk assessment table detailing calculated daily exposure and margin of safety. Use ICH Q3A’s Decision Tree #1 to justify impurity limits in regulatory filings .
Q. What statistical approaches are suitable for analyzing impurity variability in stability studies?
- Methodological Answer : Apply time-series analysis (e.g., ARIMA models) to stability data, accounting for temperature/humidity fluctuations. Report confidence intervals for impurity growth rates and use accelerated stability studies (40°C/75% RH) to extrapolate shelf-life limits. Ensure compliance with ICH Q1A(R2) for data presentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
